molecular formula C12H15NO6 B510366 {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 756489-82-4

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B510366
CAS No.: 756489-82-4
M. Wt: 269.25g/mol
InChI Key: GOPQMOYRAHOYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid (CAS: 1187167-75-4) is a synthetic carboxylic acid derivative featuring a 2,4-dimethoxyphenyl group linked via an amide bond to an oxoethoxyacetic acid backbone. This compound is structurally characterized by:

  • Functional groups: The amide (-NHCO-) and carboxylic acid (-COOH) groups enhance hydrogen-bonding capabilities, impacting solubility and biological activity.

Properties

IUPAC Name

2-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-17-8-3-4-9(10(5-8)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQMOYRAHOYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 2,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenylamino acids.

Scientific Research Applications

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid with structurally or functionally related derivatives, emphasizing substituent effects and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Biological Activity Key References
Target Compound : this compound 2,4-Dimethoxyphenyl, amide, carboxylic acid 294.29 (calc.) Analgesic (hypothesized)
2-(2-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a) Pyrimidinyl core, dual 4-methoxyphenyl groups 490.47 (calc.) A3 receptor antagonist
2-(2,4-Difluoroanilino)-2-oxoacetic acid 2,4-Difluorophenyl 216.13 Not specified; structural analog for solubility studies
2-(5-(2-((2,4-Dichlorophenyl)amino)-2-oxoethoxy)-1H-indol-3-yl)acetic acid (5) 2,4-Dichlorophenyl, indole 391.03 PPAR-γ agonist
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid Diethylamino, 4-methoxyphenyl 294.35 Lab-use only; tertiary amine enhances solubility
Compound 13 (R=2,4-dimethoxyphenyl) 2,4-Dimethoxyphenyl hydrazone Not provided 76.6% analgesic inhibition (acetic acid writhing test)

Key Comparisons:

Substituent Effects on Bioactivity: Methoxy vs. Halogen Substitution: The target compound’s 2,4-dimethoxyphenyl group contrasts with halogenated analogs (e.g., 2,4-dichloro in , 2,4-difluoro in ). Aromatic Core Variations: Pyrimidinyl derivatives (e.g., 3a ) exhibit A3 receptor antagonism, suggesting that heterocyclic cores improve target specificity compared to simple phenyl groups.

Functional Group Modifications: Amide vs. Hydrazone: Compound 13 , a hydrazone derivative of 2,4-dimethoxyphenyl, shows 76.6% analgesic inhibition, comparable to diclofenac. This suggests that hydrazone linkages may enhance activity over simple amides, possibly due to improved stability or binding kinetics. Tertiary Amine Incorporation: The diethylamino group in introduces a basic center, likely improving aqueous solubility and bioavailability via protonation at physiological pH.

Receptor Targeting: PPAR-γ agonism in dichlorophenyl analogs highlights the role of halogenation in nuclear receptor interactions, a property absent in methoxy-rich compounds.

Commercial and Synthetic Viability :

  • The target compound’s discontinued status contrasts with pyrimidinyl analogs and hydrazones , which remain active in research. This may reflect synthetic complexity or inferior efficacy in preliminary screens.

Biological Activity

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a dimethoxyphenyl group attached to an amino-oxoethoxy acetic acid moiety, has been studied for various therapeutic applications, including antimicrobial and anticancer properties.

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 756489-82-4

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with ethyl oxalyl chloride. The intermediate formed undergoes hydrolysis to yield the final product. Reaction conditions often include the use of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction, typically conducted under inert atmospheres to prevent oxidation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been documented to affect colorectal cancer cells through modulation of COX-2 expression and subsequent PGE2 production .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways crucial for bacterial survival. This activity is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This is particularly noted in its interaction with cyclooxygenase enzymes (COX), where it reduces the production of pro-inflammatory mediators like PGE2.
  • Signal Transduction Modulation : It can affect various signaling pathways involved in cell proliferation and apoptosis, leading to altered gene expression profiles associated with cancer progression .

Case Studies and Research Findings

StudyFindings
In vitro study on colorectal cancer cells Demonstrated inhibition of cell proliferation and induction of apoptosis via COX-2 modulation .
Antimicrobial efficacy assessment Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Toxicological evaluation Indicated low toxicity profiles in preliminary animal studies, suggesting potential for therapeutic use .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Methoxy-5-[(phenylamino)methyl]phenolStructureAntioxidant properties; limited anticancer activity
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylanilineStructureModerate antimicrobial activity; no significant anticancer effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.